2,4-Difluoro-3-methoxyaniline;hydrochloride
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Overview
Description
2,4-Difluoro-3-methoxyaniline;hydrochloride is a fluorinated aromatic amine compound. It is primarily used as a building block in organic synthesis due to its unique chemical properties. The compound is characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring, which significantly influences its reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-methoxyaniline;hydrochloride typically involves the fluorination of 3-methoxyaniline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the selective introduction of fluorine atoms and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-methoxyaniline;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,4-Difluoro-3-methoxyaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which 2,4-Difluoro-3-methoxyaniline;hydrochloride exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity and specificity towards target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Lacks the methoxy group, which affects its reactivity and applications.
3-Methoxyaniline: Lacks the fluorine atoms, resulting in different chemical properties and uses.
2,4-Difluoro-6-methoxyaniline: Similar structure but with different substitution patterns, leading to variations in reactivity.
Uniqueness
2,4-Difluoro-3-methoxyaniline;hydrochloride is unique due to the specific positioning of the fluorine atoms and the methoxy group on the aromatic ring. This unique structure imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and various research applications .
Biological Activity
2,4-Difluoro-3-methoxyaniline;hydrochloride is a chemical compound characterized by its unique structure that includes two fluorine atoms and a methoxy group attached to an aniline framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties . Preliminary studies have suggested its effectiveness against various bacterial strains, although specific mechanisms remain to be fully elucidated. For instance, compounds with similar structures have shown interactions with biological targets, including enzymes and receptors involved in metabolic pathways .
The biological activity of this compound is primarily attributed to its ability to interact with biomolecular targets. The presence of fluorine enhances hydrogen bonding and non-covalent interactions, which can modulate enzyme activity and influence various biological pathways. This interaction profile suggests that the compound may serve as a potential pharmaceutical intermediate or therapeutic agent .
Structure-Activity Relationship (SAR)
The electronic properties imparted by the fluorine and methoxy substituents are crucial for the compound's biological activity. Research has shown that increasing electronegativity through fluorination can enhance the lipophilicity and binding affinity of related compounds, leading to improved biological efficacy .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Escherichia coli and Staphylococcus aureus.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 10 |
Staphylococcus aureus | 15 |
Klebsiella pneumoniae | 20 |
Study 2: Interaction with Enzymes
In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic processes. The results showed that this compound could inhibit enzyme activity effectively at concentrations ranging from 5 to 50 µM, suggesting potential applications in drug design targeting metabolic disorders .
Pharmacological Potential
The pharmacological potential of this compound is underscored by its diverse applications in both medicinal chemistry and agrochemicals. Ongoing research aims to explore its role as a lead compound in developing new therapeutic agents or agrochemical products .
Toxicological Studies
Toxicological assessments have indicated that while the compound exhibits significant biological activity, it also requires careful evaluation regarding safety profiles. Studies suggest that at higher concentrations, there may be cytotoxic effects that necessitate further investigation into dosage optimization .
Properties
IUPAC Name |
2,4-difluoro-3-methoxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.ClH/c1-11-7-4(8)2-3-5(10)6(7)9;/h2-3H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWECVHNOKCSEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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